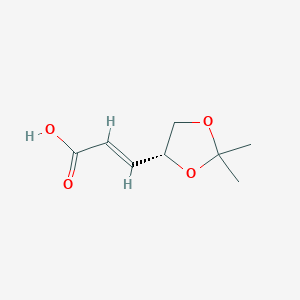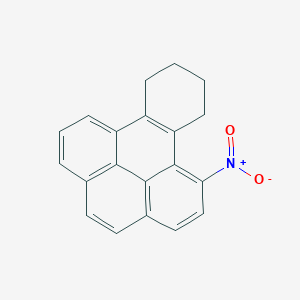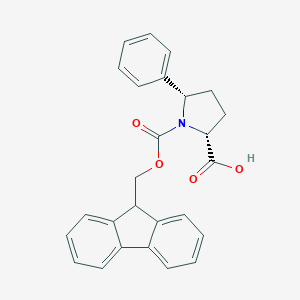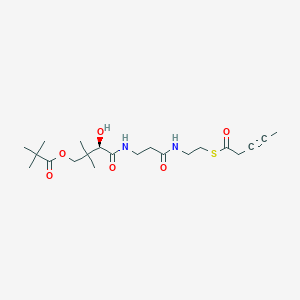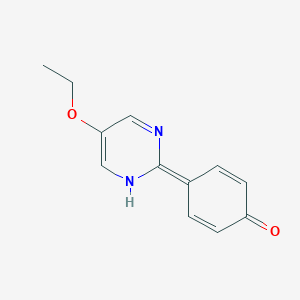
4-(5-Ethoxypyrimidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Ethoxypyrimidin-2-yl)phenol, also known as ETPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ETPP is a derivative of pyrimidine and phenol, and its chemical structure consists of a pyrimidine ring attached to a phenol group via an ethoxy group.
Aplicaciones Científicas De Investigación
4-(5-Ethoxypyrimidin-2-yl)phenol has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-(5-Ethoxypyrimidin-2-yl)phenol has been investigated for its anticancer, antiviral, and anti-inflammatory properties. In material science, 4-(5-Ethoxypyrimidin-2-yl)phenol has been explored for its ability to act as a corrosion inhibitor and a dye for organic solar cells. In environmental science, 4-(5-Ethoxypyrimidin-2-yl)phenol has been studied for its potential use as a pesticide and a water treatment agent.
Mecanismo De Acción
The mechanism of action of 4-(5-Ethoxypyrimidin-2-yl)phenol in its various applications is not fully understood. However, some studies have suggested that 4-(5-Ethoxypyrimidin-2-yl)phenol may exert its biological effects by inhibiting certain enzymes or signaling pathways. For example, 4-(5-Ethoxypyrimidin-2-yl)phenol has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 4-(5-Ethoxypyrimidin-2-yl)phenol has also been reported to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
4-(5-Ethoxypyrimidin-2-yl)phenol has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cell-based assays, 4-(5-Ethoxypyrimidin-2-yl)phenol has been reported to induce cell death in cancer cells and to inhibit the replication of viruses such as HIV and hepatitis C. In animal studies, 4-(5-Ethoxypyrimidin-2-yl)phenol has been shown to reduce inflammation and tumor growth. However, the exact mechanisms underlying these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(5-Ethoxypyrimidin-2-yl)phenol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity in vitro and in vivo. However, 4-(5-Ethoxypyrimidin-2-yl)phenol also has some limitations. It is relatively unstable in aqueous solutions and can degrade over time. Additionally, 4-(5-Ethoxypyrimidin-2-yl)phenol has not been extensively studied in humans, and its safety and efficacy in clinical settings are not known.
Direcciones Futuras
There are several future directions for research on 4-(5-Ethoxypyrimidin-2-yl)phenol. One area of interest is the development of 4-(5-Ethoxypyrimidin-2-yl)phenol-based anticancer drugs. Several studies have suggested that 4-(5-Ethoxypyrimidin-2-yl)phenol and its derivatives may have potent anticancer activity, and further research is needed to optimize their efficacy and safety. Another area of interest is the development of 4-(5-Ethoxypyrimidin-2-yl)phenol-based materials for use in various applications, such as corrosion inhibition and solar cell dyeing. Additionally, further studies are needed to elucidate the mechanisms of action of 4-(5-Ethoxypyrimidin-2-yl)phenol in its various applications and to determine its safety and efficacy in clinical settings.
Métodos De Síntesis
The synthesis of 4-(5-Ethoxypyrimidin-2-yl)phenol involves the reaction of 5-ethoxypyrimidine-2,4-dione with phenol in the presence of a catalyst such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting 4-(5-Ethoxypyrimidin-2-yl)phenol product can be purified by recrystallization or chromatography techniques.
Propiedades
Número CAS |
121554-73-2 |
|---|---|
Nombre del producto |
4-(5-Ethoxypyrimidin-2-yl)phenol |
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
4-(5-ethoxypyrimidin-2-yl)phenol |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-11-7-13-12(14-8-11)9-3-5-10(15)6-4-9/h3-8,15H,2H2,1H3 |
Clave InChI |
LPZAGVCKPRWHAW-UHFFFAOYSA-N |
SMILES isomérico |
CCOC1=CNC(=C2C=CC(=O)C=C2)N=C1 |
SMILES |
CCOC1=CN=C(N=C1)C2=CC=C(C=C2)O |
SMILES canónico |
CCOC1=CNC(=C2C=CC(=O)C=C2)N=C1 |
Sinónimos |
Phenol, 4-(5-ethoxy-2-pyrimidinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



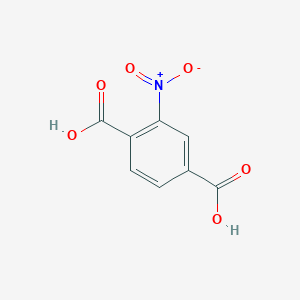
![7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B51540.png)
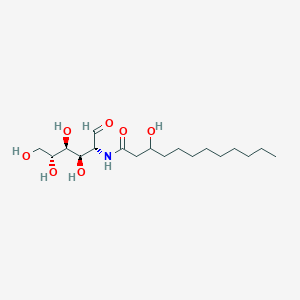
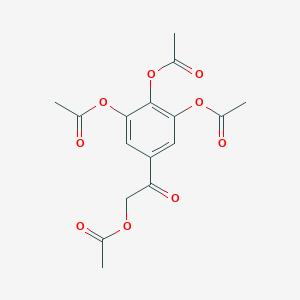
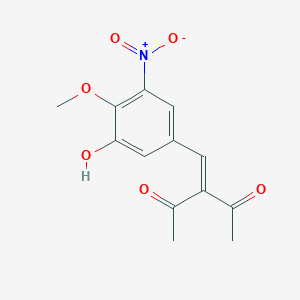
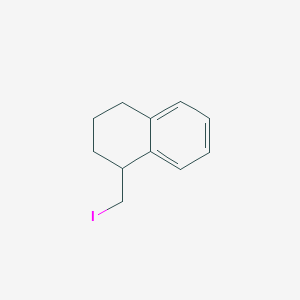
![2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate](/img/structure/B51551.png)
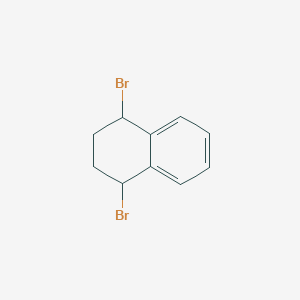
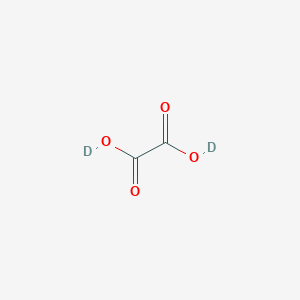
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B51560.png)
